1-Stearo-2-linolein-d5
Description
1-Stearo-2-linolein-d5 (CAS 61434-67-1) is a deuterated diacylglycerol (DAG) with stearic acid (18:0) esterified at the sn-1 position and linoleic acid (18:2) at the sn-2 position. The "-d5" suffix indicates five deuterium atoms, likely incorporated at specific positions to enhance metabolic stability and facilitate detection in mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies . This compound is primarily used as an isotopic internal standard in lipidomics research, enabling precise quantification of endogenous DAGs in biological samples .
Properties
Molecular Formula |
C₃₉H₆₇D₅O₅ |
|---|---|
Molecular Weight |
626.02 |
Synonyms |
(Z,Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester-d5; 2-Linoleo-1-stearin-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
1-Stearo-3-linolein-d5 (CAS 126301-96-0)
- Structure: Positional isomer of 1-Stearo-2-linolein-d5, with linoleic acid at the sn-3 position instead of sn-2.
- Molecular Formula : C₃₉D₅H₆₇O₅ (MW: 626.02 g/mol) .
- Applications: Used in tracer studies for lipid metabolism due to its deuterium labeling. Sourced from soybean oil deodorizer distillate, it serves as a labeled analog for non-deuterated DAGs .
- Key Difference : The sn-3 substitution alters enzymatic recognition, as lipases and phospholipases exhibit positional specificity .
1-Stearin-2-Olein-3-Linolein (CAS 2190-14-9)
- Structure: Triacylglycerol (TAG) with stearic acid (18:0) at sn-1, oleic acid (18:1) at sn-2, and linoleic acid (18:2) at sn-3.
- Molecular Formula : C₅₇H₁₀₄O₆ (MW: 885.43 g/mol) .
- Applications : Research-grade lipid for studying TAG metabolism and lipid bilayer dynamics.
- Key Difference : The presence of three distinct fatty acids and lack of deuteration result in different physical properties (e.g., liquid state at room temperature) and metabolic pathways compared to deuterated DAGs .
Non-deuterated DAGs (e.g., 1-Stearo-2-linolein)
- Structure: Identical to this compound but without deuterium.
- Role: Endogenous lipids involved in signaling pathways and membrane biosynthesis.
- Key Difference: Deuterated analogs like this compound avoid isotopic interference in analytical assays, enabling accurate quantification .
Comparative Data Table
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